6-Diethylaminohex-4-ynal
Description
6-Diethylaminohex-4-ynal is an aliphatic aldehyde featuring a diethylamino group at the sixth carbon and a triple bond (alkyne) at the fourth position. This structure confers unique reactivity and physicochemical properties, making it a compound of interest in organic synthesis and pharmaceutical research. Its alkyne functionality allows participation in click chemistry (e.g., Huisgen cycloaddition), distinguishing it from simpler aldehydes .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
6-(diethylamino)hex-4-ynal |
InChI |
InChI=1S/C10H17NO/c1-3-11(4-2)9-7-5-6-8-10-12/h10H,3-4,6,8-9H2,1-2H3 |
InChI Key |
PFWBKPFVTONDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 6-Diethylaminohex-4-ynal with analogous compounds, focusing on functional groups, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Differences
Reactivity: this compound combines aldehyde and alkyne reactivity, enabling dual functionalization (e.g., sequential alkyne-azide cycloaddition followed by aldehyde-amine condensation). This contrasts with 4-Hydroxybenzaldehyde, which primarily undergoes electrophilic aromatic substitution or oxidation . The diethylamino group enhances nucleophilicity compared to N-ethylmorpholine, which lacks an aldehyde for covalent bonding .
Biological Activity: 4-Hydroxybenzaldehyde exhibits documented antimicrobial and antioxidant properties due to its phenolic structure . In contrast, this compound’s bioactivity remains understudied, though its diethylamino group may interact with cellular membranes or enzymes .
Industrial Use: Ethylhexyl acetate is widely employed as a non-reactive solvent, whereas this compound’s applications are niche, focusing on synthetic intermediates or specialized drug discovery .
Research Findings and Gaps
- Synthetic Utility: The alkyne in this compound allows modular derivatization, a feature absent in 4-hydroxybenzaldehyde or ethylhexyl acetate .
- Toxicity Data: Unlike N-ethylmorpholine (well-characterized in industrial safety guidelines), toxicity profiles for this compound are sparse, necessitating further investigation .
- Thermodynamic Stability: Computational studies suggest the alkyne in this compound reduces stability compared to saturated analogs, impacting storage conditions .
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